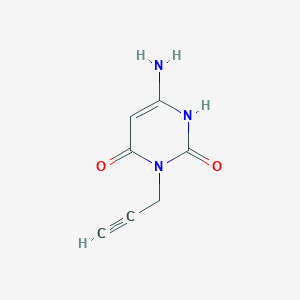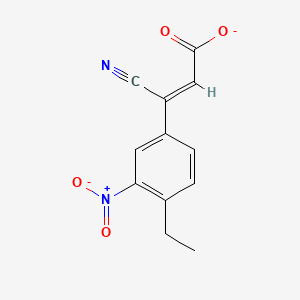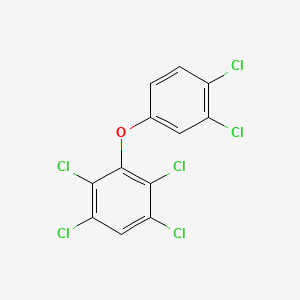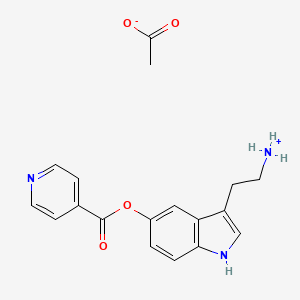![molecular formula C24H32O B13739972 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene CAS No. 135522-70-2](/img/structure/B13739972.png)
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a cyclohexyl group substituted with a butyl chain and a phenyl group substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Formation of 4-butylcyclohexyl bromide: Cyclohexane is reacted with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylcyclohexyl bromide.
Grignard Reaction: The 4-butylcyclohexyl bromide is then reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-(methoxymethyl)benzene in the presence of a catalyst such as palladium to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
相似化合物的比较
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be compared with other similar compounds, such as:
1-(4-Butylcyclohexyl)-4-phenylbenzene: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Butylcyclohexyl)-4-[4-(hydroxymethyl)phenyl]benzene: Contains a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and interactions with biological targets.
1-(4-Butylcyclohexyl)-4-[4-(methyl)phenyl]benzene: Lacks the methoxy group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
135522-70-2 |
|---|---|
分子式 |
C24H32O |
分子量 |
336.5 g/mol |
IUPAC 名称 |
1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(9-13-22)18-25-2/h8-9,12-17,19,21H,3-7,10-11,18H2,1-2H3 |
InChI 键 |
GOTVVYABGFVMOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)




![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)



![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)

